
Tirasemtiv
Vue d'ensemble
Description
Tirasemtiv, également connu sous le nom de CK-2017357, est un activateur de petite molécule du complexe de troponine musculaire squelettique rapide. Il est principalement développé pour le traitement des maladies associées à la faiblesse ou à la fatigue musculaire squelettique, telles que la sclérose latérale amyotrophique (SLA). This compound sensibilise le sarcomère au calcium, augmentant ainsi la force de contraction musculaire .
Méthodes De Préparation
La synthèse de Tirasemtiv implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. L'un des intermédiaires clés est la 6-bromo-imidazo[4,5-b]pyrazin-2-one. La procédure générale implique la réaction de la 3,5-dibromopyrazin-2-amine avec une amine primaire dans un flacon de réaction à micro-ondes . Les voies de synthèse détaillées et les conditions de réaction sont exclusives et sont généralement réalisées sous une atmosphère d'azote pour éviter l'humidité et les réactions sensibles à l'air .
Analyse Des Réactions Chimiques
Tirasemtiv subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Il peut également subir des réactions de réduction pour produire des formes réduites.
Substitution : This compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
This compound a été étudié de manière approfondie pour ses applications thérapeutiques potentielles dans diverses maladies neuromusculaires. Parmi ses principales applications figurent :
Sclérose latérale amyotrophique (SLA) : This compound a été évalué dans plusieurs essais cliniques pour sa capacité à améliorer la force et la fonction musculaires chez les patients atteints de SLA
Myasthénie grave : Il s'est montré prometteur pour améliorer la fonction musculaire et réduire la fatigabilité chez les patients atteints de myasthénie grave.
Faiblesse musculaire dans les maladies neuromusculaires : This compound a été étudié pour son potentiel à améliorer la fonction musculaire dans d'autres maladies neuromusculaires caractérisées par une faiblesse musculaire
Mécanisme d'action
This compound exerce ses effets en activant sélectivement le complexe de troponine musculaire squelettique rapide. Il sensibilise le sarcomère au calcium en ralentissant la libération du calcium du complexe de troponine régulateur. Cela entraîne une augmentation de la production de force, en particulier à des fréquences de stimulation neuronale basses à moyennes . Les cibles moléculaires comprennent le complexe de troponine musculaire squelettique rapide, et les voies impliquées sont liées à la signalisation du calcium et à la contraction musculaire .
Applications De Recherche Scientifique
Amyotrophic Lateral Sclerosis (ALS)
Phase II and III Trials:
- The BENEFIT-ALS trial, a Phase IIb study, involved 605 participants and aimed to assess Tirasemtiv's safety and efficacy. Although the drug was found safe, it did not meet its primary endpoint concerning the ALS Functional Rating Scale. However, it showed a statistically significant reduction in the decline of Slow Vital Capacity (SVC), suggesting potential benefits in respiratory function .
- The subsequent VITALITY-ALS Phase III trial included 744 participants and also failed to demonstrate significant improvements in SVC or muscle strength compared to placebo. Notably, tolerability issues were highlighted as a critical factor affecting the study's outcomes .
Spinal Muscular Atrophy (SMA)
In preclinical studies using mouse models of SMA, this compound demonstrated significant improvements in muscle force and fatigue resistance. For instance:
- In adult-onset SMA mice, this compound-treated subjects exhibited enhanced grip strength and prolonged hang time on a grid test compared to controls .
- In intermediate-severity SMA models, this compound increased submaximal muscle force during nerve stimulation .
Other Neuromuscular Disorders
This compound has shown promise in enhancing muscle function in various neuromuscular conditions characterized by reduced neuromuscular input. Studies indicate that it can amplify skeletal muscle response to nerve activation, potentially benefiting conditions like myasthenia gravis and Charcot-Marie-Tooth disease .
Summary of Clinical Findings
Case Study: BENEFIT-ALS Trial
The BENEFIT-ALS trial was pivotal in assessing this compound's potential for ALS patients. Despite not meeting its primary efficacy endpoint, secondary analyses indicated that patients receiving this compound experienced a slower decline in SVC, suggesting that while the drug may not halt disease progression, it could improve respiratory function—a critical aspect of patient care.
Case Study: Preclinical SMA Models
In studies involving SMA mouse models, this compound's ability to enhance muscle force and resistance to fatigue was notable. These findings support its potential as a treatment option for SMA, indicating that further clinical exploration is warranted.
Mécanisme D'action
Tirasemtiv exerts its effects by selectively activating the fast skeletal muscle troponin complex. It sensitizes the sarcomere to calcium by slowing the release of calcium from the regulatory troponin complex. This results in increased force production, especially at low to mid-range neuronal stimulation frequencies . The molecular targets include the fast skeletal muscle troponin complex, and the pathways involved are related to calcium signaling and muscle contraction .
Comparaison Avec Des Composés Similaires
Tirasemtiv est comparé à d'autres activateurs de la troponine musculaire squelettique rapide, comme le Reldesemtiv. Le Reldesemtiv est un composé de deuxième génération qui a montré une meilleure puissance d'activation musculaire et une meilleure tolérance par rapport au this compound . Les deux composés partagent un mécanisme d'action similaire, mais diffèrent par leurs profils pharmacocinétiques et leur efficacité clinique .
Composés similaires
La particularité de this compound réside dans sa capacité à activer sélectivement le complexe de troponine musculaire squelettique rapide, ce qui en fait un agent thérapeutique prometteur pour les maladies neuromusculaires.
Activité Biologique
Tirasemtiv (formerly known as CK-2017357) is a fast skeletal muscle troponin activator developed by Cytokinetics, Inc. It acts by increasing the sensitivity of the troponin complex to calcium, which enhances muscle contraction in response to neuronal input. This mechanism positions this compound as a potential therapeutic agent for conditions characterized by muscle weakness, such as amyotrophic lateral sclerosis (ALS) and other neuromuscular disorders.
This compound selectively activates the fast skeletal muscle troponin complex, leading to several physiological effects:
- Increased Calcium Sensitivity : this compound amplifies the response of muscle fibers to calcium ions, shifting the force-calcium relationship leftward, which results in increased muscle force at submaximal activation levels .
- Enhanced Muscle Performance : In preclinical studies, this compound has been shown to improve muscle strength and reduce fatigue in various animal models, including those with neuromuscular diseases .
Mechanism | Description |
---|---|
Calcium Sensitivity | Increases affinity of troponin for calcium |
Muscle Force Amplification | Enhances force production at submaximal stimulation rates |
Fatigue Resistance | Delays onset of muscle fatigue during exertion |
Preclinical Studies
- Animal Models :
- In B6SJL-SOD1G93A mice (a model for ALS), this compound significantly increased forelimb grip strength by 38% compared to vehicle controls at a 25% grip strength deficit milestone .
- In a nemaline myopathy mouse model, this compound improved muscle performance both in vivo and in vitro, enhancing force response to submaximal stimulation frequencies and reducing the energetic cost of force generation .
Clinical Trials
This compound has undergone several clinical trials to evaluate its efficacy and safety in humans:
-
BENEFIT-ALS Trial :
- A Phase IIb trial involving 711 patients with ALS aimed to assess the drug's impact on muscle strength and function.
- Results indicated that while this compound was generally safe, it did not meet its primary endpoint of slowing disease progression as measured by the ALS Functional Rating Scale (ALSFRS) .
- VITALITY-ALS Trial :
Table 2: Summary of Clinical Trial Outcomes
Trial Name | Phase | Participants | Primary Endpoint | Outcome |
---|---|---|---|---|
BENEFIT-ALS | IIb | 711 | ALSFRS change | No significant difference from placebo |
VITALITY-ALS | III | Not specified | Slow Vital Capacity | Mixed results; not statistically significant |
Case Studies
Several case studies have highlighted individual responses to this compound treatment:
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which tirasemtiv enhances skeletal muscle contractility?
this compound acts as a fast skeletal muscle troponin activator, sensitizing the thin filament to calcium (Ca²⁺) by reducing the Ca²⁺ off-rate from troponin C. This increases force production at submaximal nerve stimulation frequencies without altering maximal Ca²⁺-activated force. Experimental validation involves measuring force-calcium (pCa) relationships in permeabilized muscle fibers treated with this compound, demonstrating a leftward shift in the pCa50 (half-maximal activation) curve .
Q. Which preclinical models are most suitable for studying this compound’s effects on neuromuscular disorders?
The B6SJL-SOD1G93A mouse model (ALS) and Acta1H40Y mouse model (nemaline myopathy) are widely used. Key metrics include:
- ALS models : Grip strength, rotarod performance, and respiratory parameters (tidal volume, plethysmography) .
- Nemaline myopathy models : Submaximal isometric force, fatigue resistance, and ultrastructural analysis of muscle fibers (e.g., nemaline rod presence) .
Q. How does this compound affect muscle fiber type specificity?
this compound preferentially targets fast-twitch fibers (type 2B and 2X MHC isoforms) due to their expression of fast skeletal troponin. In diaphragm muscles (mixed fiber types), this compound enhances force at submaximal frequencies but has minimal effects on slow-twitch fibers (type 1 MHC). Fiber-type specificity is confirmed via MHC isoform quantification and single-fiber contractility assays .
Advanced Research Questions
Q. How can contradictory findings on this compound-induced muscle remodeling be reconciled?
Chronic this compound treatment increases maximal tetanic force in Acta1H40Y mice by ~43% in EDL muscles without altering fiber cross-sectional area (CSA) or muscle mass. This suggests remodeling occurs at the myofibrillar level (e.g., improved ultrastructure, MuRF1-mediated proteostasis). However, acute administration does not affect maximal force, indicating distinct mechanisms for short- vs long-term effects. Researchers must combine ultrastructural imaging (electron microscopy) with proteomic analysis to resolve these discrepancies .
Q. What methodological considerations are critical for translational studies of this compound in human patients?
- In vitro human fiber assays : Permeabilized muscle fibers from ACTA1H40Y patients show this compound restores force generation to near-normal levels at physiological Ca²⁺ concentrations. Ensure fibers are bathed in this compound-free solutions post-excision to isolate chronic vs acute effects .
- Dosing protocols : Plasma concentrations in mice (3 mg/kg) correlate with therapeutic efficacy but require adjustment for human pharmacokinetics. Monitor metabolic cost via phosphocreatine (PCr) decay rates to assess energetic efficiency .
Q. Why does this compound exhibit differential effects on respiratory vs locomotor muscles?
Diaphragm muscles in Acta1H40Y mice show smaller improvements in maximal force (~11% increase in tidal volume) compared to limb muscles. This is attributed to their mixed fiber composition (predominantly type 2A MHC) and lower baseline dysfunction. Use plethysmography and isolated diaphragm strip assays to quantify respiratory-specific responses .
Q. Methodological Guidance
Designing experiments to assess this compound’s impact on muscle fatigue resistance
- Protocol : Stimulate muscle strips at 20 Hz for 5 minutes, measuring force decline and PCr depletion.
- Key metric : this compound-treated Acta1H40Y muscles exhibit slower PCr decay, indicating reduced energetic cost of force generation. Pair with lactate dehydrogenase (LDH) activity assays to evaluate glycolytic flux .
Analyzing this compound’s effects on calcium sensitivity
- Technique : Permeabilize single muscle fibers and measure force at incremental Ca²⁺ concentrations (pCa 9.0–4.5) with/without this compound.
- Data interpretation : A leftward shift in the force-pCa curve indicates enhanced calcium sensitivity. Normalize data to maximal Ca²⁺-activated force to isolate troponin-specific effects .
Q. Data Contradiction Analysis
Resolving discrepancies in this compound’s metabolic profile across studies
- Conflict : Some studies report unchanged PCr levels in treated muscles, while others note reduced ATP consumption.
- Resolution : Differences arise from stimulation protocols (submaximal vs maximal frequencies). Use 31P-NMR spectroscopy during fatigue protocols to standardize metabolic measurements .
Propriétés
IUPAC Name |
5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-4-8-7-13-10-11(14-8)16(12(17)15-10)9(5-2)6-3/h1,7,9H,5-6H2,2-3H3,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQGZEAXODVTOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C2=NC(=CN=C2NC1=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143379 | |
Record name | Tirasemtiv | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005491-05-3 | |
Record name | Tirasemtiv [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005491053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirasemtiv | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12209 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tirasemtiv | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIRASEMTIV | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8WSM7R635 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.